2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate
Description
Properties
IUPAC Name |
[2-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxoethyl] 3-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18IN3O4/c1-31-21-11-7-16(8-12-21)22-14-26-27-28(22)20-9-5-17(6-10-20)23(29)15-32-24(30)18-3-2-4-19(25)13-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDNIAVCZYSXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Iodobenzoate Moiety: The iodobenzoate group can be synthesized by iodination of a benzoic acid derivative, followed by esterification with an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties :
Research indicates that triazole derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Activity :
Triazole derivatives are also recognized for their antimicrobial properties. Studies have shown that they can effectively inhibit the growth of bacteria and fungi, which is crucial in developing new antibiotics . The mechanism often involves disrupting cellular processes in pathogens.
Anti-inflammatory Effects :
Some derivatives of triazoles have been reported to possess anti-inflammatory properties. This is particularly relevant in treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published by MDPI, derivatives similar to this compound were screened against glioblastoma cell lines. The results indicated significant cytotoxicity, suggesting that modifications on the triazole ring can enhance anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives. The study demonstrated that compounds with structural similarities showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Summary Table: Key Properties and Activities
| Property/Activity | Description |
|---|---|
| Chemical Structure | Triazole derivative with methoxy substitution |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antimicrobial Activity | Effective against various bacterial strains |
| Anti-inflammatory Effects | Potential treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, potentially inhibiting metalloproteins. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the iodobenzoate moiety could participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
Compared to these similar compounds, 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate stands out due to the presence of the triazole ring, which imparts unique chemical reactivity and biological properties. The iodobenzoate moiety also provides opportunities for further functionalization through halogen bonding and substitution reactions.
This compound’s combination of functional groups makes it a valuable candidate for various scientific and industrial applications, highlighting its versatility and potential for innovation.
Biological Activity
The compound 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, drawing on various studies and research findings.
Chemical Structure
The molecular formula for the compound is . The structure features a triazole ring, a methoxyphenyl group, and an iodobenzene moiety, which may contribute to its biological efficacy.
Biological Activity Overview
The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets. The following sections detail specific activities observed for the compound .
Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties. A review highlighted that triazole derivatives exhibit significant activity against a range of pathogens:
- Bacterial Inhibition : Triazole compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have been reported to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Fungal Activity : The compound's structure suggests potential antifungal properties, as many triazoles are effective against fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Anticancer Properties
Research indicates that triazole derivatives can exhibit anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that triazole compounds can induce apoptosis in cancer cells. For example, certain triazole derivatives were found to inhibit cell proliferation in breast cancer cell lines .
- Targeting Kinases : Some derivatives have been evaluated as RET kinase inhibitors, which are crucial in certain cancers. The compound's structural attributes may allow it to interact with kinase domains effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of 2-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl 3-iodobenzoate.
The biological activity of triazoles is often attributed to their ability to disrupt cellular processes:
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical metabolic pathways in both bacteria and fungi.
- DNA Interaction : Some studies suggest that triazoles may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
